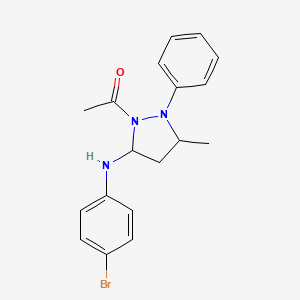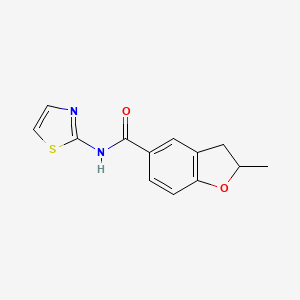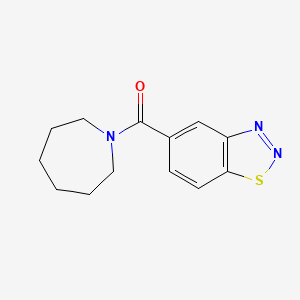
2-acetyl-N-(4-bromophenyl)-5-methyl-1-phenyl-3-pyrazolidinamine
Vue d'ensemble
Description
Pyrazoline derivatives, including compounds structurally related to "2-acetyl-N-(4-bromophenyl)-5-methyl-1-phenyl-3-pyrazolidinamine," are synthesized through various chemical reactions, often involving the cyclization of chalcones and hydrazines. These compounds have been the subject of numerous studies due to their diverse chemical and physical properties and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazoline derivatives typically involves the condensation of chalcones with hydrazine hydrate, leading to the formation of 1,3,5-substituted pyrazolines. This process can be optimized using different catalysts and conditions to improve yield and selectivity (Sathish et al., 2018).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are commonly employed to determine the molecular structure of pyrazoline derivatives. These studies provide detailed insights into the geometry, electronic structure, and intermolecular interactions within the crystal lattice (Guo, 2008).
Chemical Reactions and Properties
Pyrazoline derivatives can undergo various chemical reactions, including electrophilic substitution and cycloaddition, influenced by their electronic structure and substituents. The chemical reactivity and stability of these compounds are crucial for their potential applications in synthesis and material science (Bade & Vedula, 2015).
Physical Properties Analysis
The physical properties of pyrazoline derivatives, such as melting points, solubility, and crystal morphology, are significantly influenced by their molecular structure. Studies often explore these properties to understand the compound's behavior in different environments and potential for material applications (Şahin et al., 2011).
Chemical Properties Analysis
The electronic, optical, and thermal properties of pyrazoline derivatives are analyzed using spectroscopic techniques and computational methods. These properties are essential for exploring the compounds' potential as organic semiconductors, photoluminescent materials, or biological agents (Inkaya et al., 2012).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
2-acetyl-N-(4-bromophenyl)-5-methyl-1-phenyl-3-pyrazolidinamine is a compound that can be synthesized through the bromination of pyrazol-3-ol derivatives, leading to bromo-substituted products. These compounds can further undergo acetylation to form O-acetyl derivatives, showcasing a method to modify the chemical structure for potential applications in material science or as intermediates in organic synthesis. The detailed spectroscopic data for these derivatives provide insights into their structural and chemical properties, which are crucial for their application in various scientific research areas (Nedzelskytė et al., 2007).
Antimicrobial and Surface Coating Applications
Compounds containing the pyrazolidinamine scaffold, like 2-acetyl-N-(4-bromophenyl)-5-methyl-1-phenyl-3-pyrazolidinamine, demonstrate significant antimicrobial activity. They have been incorporated into polyurethane varnish formulas and printing ink pastes, showing effective antimicrobial effects against various microbial strains. This application is particularly relevant for developing surface coatings with enhanced antimicrobial properties, which can be used in healthcare settings, food packaging, and other areas requiring sterilized surfaces (El‐Wahab et al., 2015).
Heterocyclic Compound Synthesis
The synthesis of new fused and spiro heterocyclic systems from pyrazolidinediones indicates the versatility of the pyrazolidinamine structure in creating complex heterocyclic compounds. These compounds have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals, due to their structural complexity and biological activity potential. The ability to generate a variety of heterocyclic systems from a common precursor like 2-acetyl-N-(4-bromophenyl)-5-methyl-1-phenyl-3-pyrazolidinamine highlights the importance of such compounds in synthetic organic chemistry (Abdel-rahman et al., 2004).
Antimicrobial Properties
The synthesis of N-phenylpyrazole derivatives, using precursors related to 2-acetyl-N-(4-bromophenyl)-5-methyl-1-phenyl-3-pyrazolidinamine, has been shown to produce compounds with interesting antimicrobial properties. This suggests that derivatives of 2-acetyl-N-(4-bromophenyl)-5-methyl-1-phenyl-3-pyrazolidinamine could be explored as potential antimicrobial agents, offering a new avenue for the development of antimicrobial drugs or coatings with enhanced efficacy (Farag et al., 2008).
Propriétés
IUPAC Name |
1-[5-(4-bromoanilino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c1-13-12-18(20-16-10-8-15(19)9-11-16)22(14(2)23)21(13)17-6-4-3-5-7-17/h3-11,13,18,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYWXIBJPPHEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(N1C2=CC=CC=C2)C(=O)C)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)

![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)
![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)
amino]methyl}phenol](/img/structure/B4007271.png)
![methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)
![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007279.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)

![N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007311.png)
![N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007328.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4007336.png)